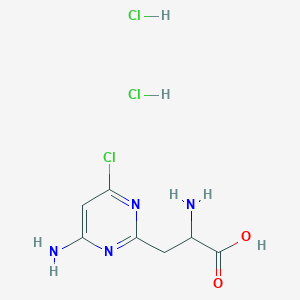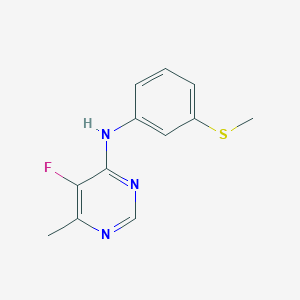![molecular formula C18H14N2O4S B2748910 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate CAS No. 877637-29-1](/img/structure/B2748910.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate” is a chemical compound with a unique structure that allows for diverse applications, including scientific research, drug discovery, and material synthesis. It has the IUPAC name 4-oxo-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate .
Molecular Structure Analysis
The molecular formula of this compound is C17H11N3O6S . The InChi Key is UASIRTUMPRQVFY-UHFFFAOYSA-N . The compound is characterized by a pyran ring with a pyrimidinylsulfanyl group and a phenylacetate group attached .Scientific Research Applications
Medicinal Chemistry Applications : Pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the query compound, have been explored as potent adenosine deaminase inhibitors. Such compounds have shown significant efficacy in attenuating bowel inflammation in animal models of colitis, indicating their potential therapeutic application in inflammatory diseases (La Motta et al., 2009).
Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclic compounds have been synthesized and evaluated for their insecticidal and antimicrobial activities. These compounds, which share structural similarities with the query compound, have shown notable activity against various microorganisms, indicating their potential as antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis of Novel Chemical Entities : Research has been conducted on synthesizing novel coumarin derivatives that incorporate pyrimidino and pyrrolo moieties. These compounds, related to the query compound, have been evaluated for their antimicrobial activities, contributing to the development of new chemical entities with potential therapeutic applications (Al-Haiza et al., 2003).
Anticancer and Anti-Inflammatory Agents : Pyrazolopyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated as anticancer and anti-inflammatory agents. These compounds have demonstrated potential in inhibiting cancer cell growth and inflammation, highlighting their potential in cancer and inflammation therapy (Rahmouni et al., 2016).
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-15-10-14(12-25-18-19-7-4-8-20-18)23-11-16(15)24-17(22)9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMCRVTEKEPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2748827.png)
![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)
![Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate](/img/structure/B2748830.png)

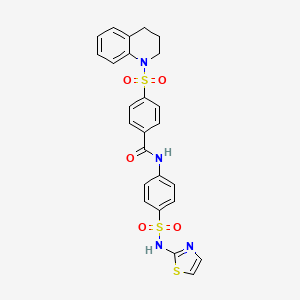
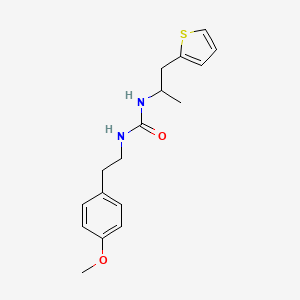
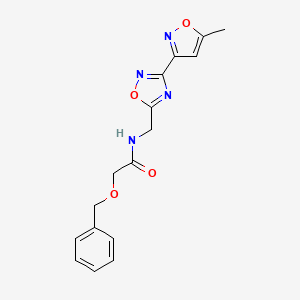
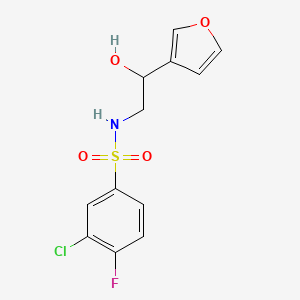
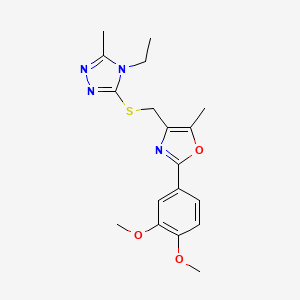
![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)
